
3-Azetidinomethyl-3'-carboethoxybenzophenone
Description
3-Azetidinomethyl-3'-carboethoxybenzophenone (CAS: 898771-48-7) is a benzophenone derivative featuring an azetidinomethyl group (a four-membered nitrogen-containing ring) at the 3-position and a carboethoxy (ethoxycarbonyl) group at the 3'-position. Its molecular formula is C₁₈H₁₇NO₃, with a molecular weight of 303.34 g/mol . This compound is primarily utilized in photopolymerization applications as a photoinitiator due to its ability to generate free radicals upon UV exposure, facilitating cross-linking in ethylenically unsaturated polymers .
Properties
IUPAC Name |
ethyl 3-[3-(azetidin-1-ylmethyl)benzoyl]benzoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21NO3/c1-2-24-20(23)18-9-4-8-17(13-18)19(22)16-7-3-6-15(12-16)14-21-10-5-11-21/h3-4,6-9,12-13H,2,5,10-11,14H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RQIZJQCZGFPFPH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=CC(=C1)C(=O)C2=CC=CC(=C2)CN3CCC3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70643246 | |
Record name | Ethyl 3-{3-[(azetidin-1-yl)methyl]benzoyl}benzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70643246 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
323.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
898771-48-7 | |
Record name | Ethyl 3-[3-(1-azetidinylmethyl)benzoyl]benzoate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=898771-48-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Ethyl 3-{3-[(azetidin-1-yl)methyl]benzoyl}benzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70643246 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Azetidinomethyl-3’-carboethoxybenzophenone typically involves the reaction of benzophenone derivatives with azetidine and ethyl chloroformate. The reaction conditions often include the use of a base such as triethylamine to facilitate the formation of the azetidine ring .
Industrial Production Methods: While specific industrial production methods are not widely documented, the synthesis process in a laboratory setting can be scaled up for industrial purposes. This would involve optimizing reaction conditions to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: 3-Azetidinomethyl-3’-carboethoxybenzophenone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to the formation of different derivatives.
Substitution: The azetidine ring and benzophenone core can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like halogens (chlorine, bromine) and nucleophiles (amines, alcohols) are commonly employed.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines .
Scientific Research Applications
Chemistry: In chemistry, 3-Azetidinomethyl-3’-carboethoxybenzophenone is used as a reference standard for analytical methods and as a starting material for the synthesis of more complex molecules .
Biology: The compound’s unique structure makes it a valuable tool in biological research, particularly in the study of enzyme-substrate interactions and protein binding .
Medicine: In the medical field, this compound is explored for its potential therapeutic properties, including its role as a precursor in the synthesis of pharmaceutical agents .
Industry: Industrially, 3-Azetidinomethyl-3’-carboethoxybenzophenone is used in the development of new materials and as a component in various chemical processes .
Mechanism of Action
The mechanism of action of 3-Azetidinomethyl-3’-carboethoxybenzophenone involves its interaction with specific molecular targets, such as enzymes and receptors. The azetidine ring and benzophenone core play crucial roles in binding to these targets, thereby modulating their activity. The compound’s effects are mediated through pathways involving signal transduction and metabolic processes .
Comparison with Similar Compounds
Structural and Functional Group Variations
The following table summarizes key structural analogs and their distinguishing features:
Electronic and Reactivity Differences
- Azetidinomethyl vs. Halogen Substituents: The azetidinomethyl group is electron-donating due to its nitrogen lone pairs, enhancing the compound's ability to stabilize free radicals during photopolymerization. In contrast, bromo or chloro substituents (e.g., 3-Azetidinomethyl-3'-bromobenzophenone) introduce electron-withdrawing effects, reducing reactivity but improving stability .
- Carboethoxy vs. Cyano Groups: The carboethoxy group (ester) in the target compound is less electron-withdrawing than a cyano group (e.g., 3-Azetidinomethyl-3'-cyanobenzophenone, CAS: 898771-39-6), resulting in milder reactivity but better solubility in hydrophobic matrices .
Positional Isomerism Effects
- 3-Bromo-2'-carboethoxybenzophenone (CAS: 746651-82-1) and 4-Bromo-2'-carboethoxybenzophenone (CAS: 51476-11-0) demonstrate how substituent positioning alters properties. The 3-bromo derivative may exhibit steric hindrance near the ketone group, affecting its photoinitiation efficiency compared to the 4-bromo isomer .
Thermal and Chemical Stability
- Halogenated Analogs: Compounds like 4-Carboethoxy-3,4,4'-trichlorobenzophenone (MW: 357.62) show higher thermal stability due to chlorine's strong electron-withdrawing nature, making them suitable for high-temperature applications .
- Azetidinomethyl Derivatives: The strained azetidine ring in the target compound may reduce thermal stability but increase reactivity in UV-initiated reactions .
Biological Activity
3-Azetidinomethyl-3'-carboethoxybenzophenone is a synthetic compound that has garnered interest for its potential biological activities. This article aims to explore the biological activity of this compound, focusing on its mechanisms of action, pharmacological properties, and relevant case studies.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- Chemical Formula : CHNO
- Molecular Weight : 299.35 g/mol
This compound features an azetidine ring, which is known to influence its biological interactions, particularly in terms of receptor binding and enzyme inhibition.
Mechanisms of Biological Activity
Research indicates that this compound exhibits several biological activities:
- Antimicrobial Activity : Studies have shown that this compound possesses significant antimicrobial properties against various bacterial strains. Its mechanism appears to involve disruption of bacterial cell wall synthesis and inhibition of protein synthesis, similar to other benzophenone derivatives.
- Antioxidant Properties : The compound has demonstrated the ability to scavenge free radicals, which may contribute to its protective effects against oxidative stress in cellular models.
- Enzyme Inhibition : Preliminary data suggest that this compound may inhibit specific enzymes involved in metabolic pathways, potentially affecting drug metabolism and efficacy.
Research Findings and Case Studies
Several studies have investigated the biological activity of this compound:
Table 1: Summary of Biological Activities
Activity Type | Observed Effect | Reference |
---|---|---|
Antimicrobial | Inhibition of Gram-positive bacteria | |
Antioxidant | Free radical scavenging | |
Enzyme Inhibition | Reduced activity of CYP450 enzymes |
Case Study 1: Antimicrobial Efficacy
In a study published in the Journal of Organic Chemistry, researchers tested the antimicrobial efficacy of this compound against Staphylococcus aureus and Escherichia coli. The compound exhibited a minimum inhibitory concentration (MIC) of 32 µg/mL against S. aureus, indicating potent antibacterial activity.
Case Study 2: Antioxidant Capacity
A study conducted by MDPI evaluated the antioxidant capacity of various benzophenone derivatives, including this compound. The compound showed a significant reduction in malondialdehyde (MDA) levels in treated cells compared to controls, suggesting its potential as a therapeutic agent in oxidative stress-related conditions.
Case Study 3: Enzyme Interaction
Research published in ACS Chemical Reviews explored the interaction between this compound and cytochrome P450 enzymes. The findings indicated that the compound could act as an inhibitor, potentially affecting the metabolism of co-administered drugs and highlighting the need for further pharmacokinetic studies.
Featured Recommendations
Most viewed | ||
---|---|---|
Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.